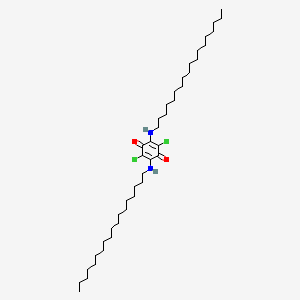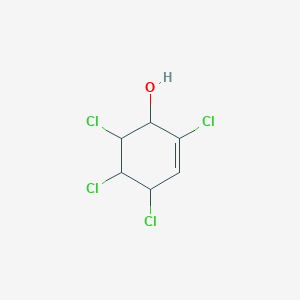
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is characterized by its unique structure, which includes a highly substituted indane ring. This compound is primarily used in the fragrance industry due to its musky odor.
准备方法
The synthesis of 1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone involves several steps. One common method includes the Friedel-Crafts acylation of 1,1,2,3,3,6-hexamethylindan with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane.
Industrial production methods often scale up this synthetic route, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
化学反应分析
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the conversion of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields 1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanoic acid .
科学研究应用
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromatic substitution reactions and the effects of steric hindrance on reaction mechanisms.
Biology: Research into its potential biological activity, including antimicrobial and anti-inflammatory properties, is ongoing.
Medicine: While not widely used in medicine, its structural analogs are studied for potential therapeutic applications.
作用机制
The mechanism by which 1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone exerts its effects is primarily through its interaction with olfactory receptors. The compound’s musky odor is a result of its ability to bind to specific receptors in the nasal cavity, triggering a sensory response. The molecular targets and pathways involved in this process are part of the broader study of olfactory chemistry .
相似化合物的比较
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone can be compared with other similar compounds such as:
1-(1,1,2,3,3,6-Hexamethylinden-5-yl)ethanone: This compound has a similar structure but with one less methyl group, affecting its steric properties and reactivity.
1-(1,1,2,3,3,6-Hexamethylindan-5-yl)methanol: The alcohol analog of the compound, which exhibits different reactivity due to the presence of a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its highly substituted indane ring, which imparts distinct chemical and physical properties, making it valuable in specific applications .
属性
CAS 编号 |
74129-05-8 |
|---|---|
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC 名称 |
1-(1,1,2,2,3,3,6-heptamethylinden-5-yl)ethanone |
InChI |
InChI=1S/C18H26O/c1-11-9-14-15(10-13(11)12(2)19)17(5,6)18(7,8)16(14,3)4/h9-10H,1-8H3 |
InChI 键 |
LAHIPXVBRIINQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C(=O)C)C(C(C2(C)C)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)

![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)




![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)



![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
